9-hydroxyazecan-4-one hydrochloride
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Overview
Description
9-hydroxyazecan-4-one hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol . It is known for its unique structure, which includes a hydroxyl group and a ketone group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-hydroxyazecan-4-one hydrochloride typically involves the reaction of azecane with appropriate reagents to introduce the hydroxyl and ketone functionalities. One common method involves the oxidation of azecane using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is often obtained as a hydrochloride salt to improve its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
9-hydroxyazecan-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, dichloromethane, ethanol.
Reduction: Sodium borohydride, lithium aluminum hydride, tetrahydrofuran.
Substitution: Thionyl chloride, phosphorus tribromide, pyridine.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halides, esters.
Scientific Research Applications
9-hydroxyazecan-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of 9-hydroxyazecan-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
9-Hydroxyazecan-4-one: Lacks the hydrochloride salt form, which may affect its solubility and stability.
4-Hydroxyazecan-9-one: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
9-Hydroxydecane-4-one: An analog with a longer carbon chain, which may influence its physical and chemical properties.
Uniqueness
9-hydroxyazecan-4-one hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
9-hydroxyazecan-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-8-3-1-2-4-9(12)7-10-6-5-8;/h9-10,12H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEIKVUFHUFXQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)CCNCC(C1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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